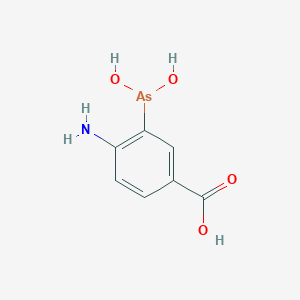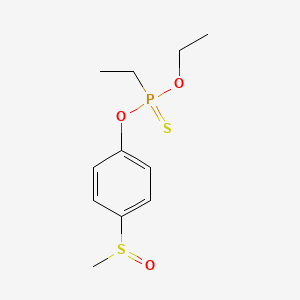
(4R,9aR)-4-Methyloctahydro-2H-quinolizine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R,9aR)-4-Methyloctahydro-2H-quinolizine is a chiral organic compound belonging to the class of quinolizines This compound is characterized by its octahydroquinolizine skeleton, which is a bicyclic structure consisting of a six-membered ring fused to a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,9aR)-4-Methyloctahydro-2H-quinolizine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the preparation may involve the reduction of a quinolizine derivative followed by methylation at the 4-position. The reaction conditions typically include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and methylating agents like methyl iodide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation, purification through distillation or crystallization, and quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
(4R,9aR)-4-Methyloctahydro-2H-quinolizine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolizine derivatives with different functional groups.
Reduction: Reduction reactions can further saturate the bicyclic structure or modify substituents.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens (chlorine, bromine) and organometallic compounds (Grignard reagents) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolizine ketones or alcohols, while substitution reactions can introduce alkyl or aryl groups.
Scientific Research Applications
(4R,9aR)-4-Methyloctahydro-2H-quinolizine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential as a pharmacophore in drug development, particularly for targeting neurological disorders.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which (4R,9aR)-4-Methyloctahydro-2H-quinolizine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or ion channels, depending on the context of its application. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity towards these targets, influencing the downstream signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- (4R,9aR)-4-methyl-octahydropyrrolo[2,1-c][1,4]thiazepine-1,5-dione
- (2R,4R,9aR)-4-(3-Hydroxy-4-methoxyphenyl)octahydro-2H-quinolizin-2-yl 3-(4-hydroxyphenyl)propanoate
- (4R,9aR)-2-benzyl-4-methyl-octahydro-1H-pyrazino[1,2-a]piperazine
Uniqueness
(4R,9aR)-4-Methyloctahydro-2H-quinolizine is unique due to its specific stereochemistry and the presence of a methyl group at the 4-position. This configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity, binding affinities, and biological activities, highlighting its potential for specialized uses in research and industry.
Properties
CAS No. |
6480-44-0 |
|---|---|
Molecular Formula |
C10H19N |
Molecular Weight |
153.26 g/mol |
IUPAC Name |
(4R,9aR)-4-methyl-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizine |
InChI |
InChI=1S/C10H19N/c1-9-5-4-7-10-6-2-3-8-11(9)10/h9-10H,2-8H2,1H3/t9-,10-/m1/s1 |
InChI Key |
NVAZQVKYKZTHQP-NXEZZACHSA-N |
Isomeric SMILES |
C[C@@H]1CCC[C@@H]2N1CCCC2 |
Canonical SMILES |
CC1CCCC2N1CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-Chlorophenyl)-4-{[(4-methylphenyl)sulfanyl]methyl}piperazine](/img/structure/B14738310.png)
![2-[3,5-Di(propan-2-yl)phenyl]propane-2-peroxol](/img/structure/B14738314.png)
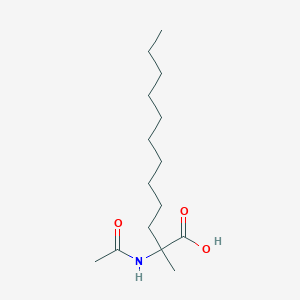
![Ethyl 3-[(3,4-dimethylphenyl)amino]-3-oxopropanoate](/img/structure/B14738327.png)

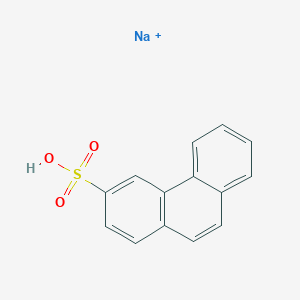
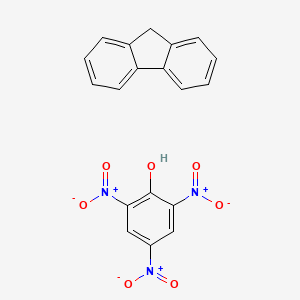
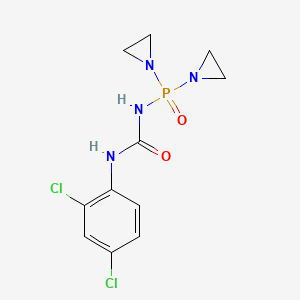
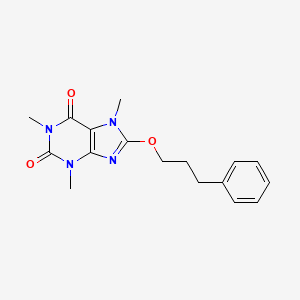
![1-[(But-2-en-1-yl)sulfanyl]but-2-ene](/img/structure/B14738370.png)
